molecular formula C5H8ClF4N B13577930 rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride,trans

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride,trans

Cat. No.: B13577930
M. Wt: 193.57 g/mol
InChI Key: KHFRGVLNGZQOSZ-VKKIDBQXSA-N
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Description

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans is a chiral pyrrolidine derivative featuring fluorine and trifluoromethyl (CF₃) substituents at the 3R and 4S positions, respectively, in a trans configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic bioactive molecules. The CF₃ group contributes to metabolic stability and electron-withdrawing effects, while the fluorine atom may influence lipophilicity and binding interactions .

Properties

Molecular Formula

C5H8ClF4N

Molecular Weight

193.57 g/mol

IUPAC Name

(3S,4R)-3-fluoro-4-(trifluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C5H7F4N.ClH/c6-4-2-10-1-3(4)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m1./s1

InChI Key

KHFRGVLNGZQOSZ-VKKIDBQXSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)C(F)(F)F.Cl

Canonical SMILES

C1C(C(CN1)F)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Considerations

  • Chemical Name: rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans
  • CAS Number: 2728254-59-7
  • Molecular Formula: C6H10F4N·HCl (approximate, based on fluorinated pyrrolidine core)
  • Stereochemistry: Racemic mixture with trans configuration between 3-fluoro and 4-(trifluoromethyl) substituents on the pyrrolidine ring.

The trans stereochemistry between the fluorine at position 3 and trifluoromethyl at position 4 is critical for the compound's properties and synthetic approach.

Preparation Methods Analysis

Reported Synthetic Routes

Route via Fluorinated Precursors and Cyclization

One documented approach starts from a 4-(trifluoromethyl)pyrrolidine precursor, which undergoes regioselective fluorination at the 3-position followed by salt formation.

  • Step 1: Synthesis of 4-(trifluoromethyl)pyrrolidine intermediate, often via cyclization of amino acid derivatives or ring-closing reactions involving trifluoromethylated building blocks.
  • Step 2: Electrophilic or nucleophilic fluorination at the 3-position using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled temperature to favor trans stereochemistry.
  • Step 3: Isolation of the racemic mixture and conversion to hydrochloride salt by treatment with HCl in an organic solvent.
Alternative Route via Diastereoselective Reduction and Functional Group Transformations
  • Step 1: Preparation of a 3-keto-4-(trifluoromethyl)pyrrolidine intermediate.
  • Step 2: Diastereoselective reduction of the keto group to introduce the 3-fluoro substituent with control over stereochemistry.
  • Step 3: Fluorination using nucleophilic fluorinating agents to install the fluorine atom trans to the trifluoromethyl group.
  • Step 4: Salt formation with hydrochloric acid.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization to pyrrolidine Amino acid derivative, base, solvent 25–80 °C 70–85 Control of ring closure stereochemistry
Fluorination at C-3 Selectfluor, DAST, or NFSI 0 to 25 °C 60–75 Trans-selective fluorination
Salt formation HCl in ethanol or ether Room temperature Quantitative Improves compound stability and crystallinity

Note: Specific yields and conditions vary depending on the precursor and fluorination reagent used. The use of Selectfluor is preferred for mild conditions and better stereocontrol.

Stereochemical Control

  • The trans configuration is favored by kinetic control during fluorination.
  • Use of protecting groups on the nitrogen or other substituents can influence stereochemical outcomes.
  • Diastereomeric mixtures are often separated by crystallization or chromatography after salt formation.

Research Data and Experimental Results

Spectroscopic Characterization

Purity and Stability

  • Purity typically >95% after recrystallization as hydrochloride salt.
  • The hydrochloride salt form enhances stability against hydrolysis and decomposition.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Disadvantages References
Fluorination of 4-(trifluoromethyl)pyrrolidine Selectfluor, DAST Mild conditions, good stereocontrol Moderate yield, requires careful temperature control
Diastereoselective reduction + fluorination Keto intermediate, nucleophilic fluorinating agents High stereoselectivity Multi-step, longer synthesis

Chemical Reactions Analysis

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the fluorine or trifluoromethyl groups, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans and analogous compounds:

Compound Name Substituents (Positions) Stereochemistry Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference CAS/ID
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine HCl, trans F (C3), CF₃ (C4) 3R,4S, trans Pyrrolidine, HCl salt ~219.6 (free base) Enhanced solubility, metabolic stability Not explicitly listed
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine HCl F (C4), CF₃ (C2) 2R,4S Pyrrolidine, HCl salt ~219.6 Altered stereoelectronic effects 3D-UND35373
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl CF₃ (C4), COOCH₃ (C3) 3R,4R Ester, HCl salt 275.7 Increased lipophilicity 2140264-93-1
(3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CF₃ (C4), COOH (C3) 3S,4S Carboxylic acid 223.2 Acidic functional group for salt formation 1909288-71-6
trans-4-Fluoro-3-methoxypyrrolidine HCl F (C4), OCH₃ (C3) 3S,4S Methoxy, HCl salt 186.6 Reduced electron-withdrawing effects 2108511-81-3
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid diHCl Benzyl (C1), pyrazole (C4) 3R,4S Carboxylic acid, diHCl salt 358.3 Bulky aromatic substituents 2044705-72-6

Key Observations:

Substituent Effects: The CF₃ group in the target compound provides stronger electron-withdrawing effects compared to methoxy (OCH₃) or methyl groups in analogs . Carboxylic acid/ester derivatives (e.g., CAS 2140264-93-1) introduce polarity but reduce membrane permeability relative to the non-esterified target compound .

Stereochemical Influence :

  • The 3R,4S trans configuration distinguishes the target compound from diastereomers like (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, which may exhibit divergent binding affinities in chiral environments .

Solubility and Bioavailability: Hydrochloride salts (e.g., target compound and CAS 2108511-81-3) improve aqueous solubility, critical for oral bioavailability .

Metabolic Stability :

  • The CF₃ group in the target compound resists oxidative metabolism better than methoxy or methyl groups, extending half-life in vivo .

Q & A

Q. What role do high-resolution mass spectrometry (HRMS) and tandem MS play in characterizing trace impurities?

  • Methodological Answer : HRMS (≤1 ppm accuracy) identifies byproducts (e.g., dehalogenated species). MS/MS fragmentation patterns distinguish isobaric impurities (e.g., diastereomers with identical masses). Cross-reference with spectral libraries (e.g., NIST) ensures unambiguous assignments, as applied in ’s LCMS protocols .

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